1-(Methoxymethyl)-1H-imidazol-4-amine

Physicochemical profiling Drug-likeness Permeability prediction

1-(Methoxymethyl)-1H-imidazol-4-amine (CAS 1314933-64-6) is a disubstituted imidazole building block bearing a methoxymethyl group at N1 and a primary amine at C4, with molecular formula C5H9N3O and molecular weight 127.14 g/mol. It is supplied at ≥95% purity (typical batch purity) for research use.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Cat. No. B13154091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-1H-imidazol-4-amine
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOCN1C=C(N=C1)N
InChIInChI=1S/C5H9N3O/c1-9-4-8-2-5(6)7-3-8/h2-3H,4,6H2,1H3
InChIKeyFNQIJWNRGYMDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethyl)-1H-imidazol-4-amine Procurement Guide: Structural Identity, Purity Profile, and Comparator Landscape


1-(Methoxymethyl)-1H-imidazol-4-amine (CAS 1314933-64-6) is a disubstituted imidazole building block bearing a methoxymethyl group at N1 and a primary amine at C4, with molecular formula C5H9N3O and molecular weight 127.14 g/mol . It is supplied at ≥95% purity (typical batch purity) for research use . This scaffold belongs to the 4-aminoimidazole class, which has been explored for kinase inhibition [1] and antiretroviral activity [2]. The N1-methoxymethyl substituent distinguishes it from the more common N1-alkyl (methyl, ethyl) and N1-unsubstituted analogs, introducing a hydrogen-bond-accepting oxygen atom that alters both physicochemical properties and metabolic handling.

Why 1-(Methoxymethyl)-1H-imidazol-4-amine Cannot Be Replaced by Generic N1-Alkyl Imidazol-4-amines: Physicochemical and Metabolic Divergence


The methoxymethyl group is not a simple alkyl chain extension. It introduces a polar oxygen atom that increases the topological polar surface area (TPSA) to 53.07 Ų versus ~43.8 Ų for the N1-methyl analog [1], and adds hydrogen-bond acceptor capacity. This alters aqueous solubility, membrane permeability, and CYP enzyme inhibition profiles in ways that N1-methyl or N1-ethyl analogs do not replicate. In a comparative study of fourteen 1-substituted imidazoles, CYP inhibition potency and isozyme selectivity were strongly dependent on the N1 substituent's size, polarity, and molecular weight—with lighter imidazoles (MW <~200) preferentially inhibiting CYP2E1 and CYP2A6, while heavier analogs (MW >300) targeted CYP3A4/5 [2]. The methoxymethyl group also introduces a metabolic liability absent in alkyl-substituted analogs: O-demethylation by CYP enzymes and potential glucuronidation at the imidazole N3 position, which is influenced by the N1 substituent's electronic properties [3]. These divergences mean that results obtained with one N1-substituted 4-aminoimidazole cannot be assumed to transfer to another.

Quantitative Differential Evidence for 1-(Methoxymethyl)-1H-imidazol-4-amine vs. Closest Analogs


Topological Polar Surface Area (TPSA) Differentiates 1-(Methoxymethyl)- from N1-Alkyl-4-aminoimidazoles

The N1-methoxymethyl group increases TPSA by approximately 9.2 Ų (21%) compared to the N1-methyl analog. TPSA is a key determinant of passive membrane permeability; compounds with TPSA >60 Ų typically exhibit poor oral absorption, while those <60 Ų are generally permeable. The 53.07 Ų value places 1-(methoxymethyl)-1H-imidazol-4-amine near the permeability threshold, whereas the N1-methyl analog (43.84 Ų) lies comfortably within the permeable range [1]. This difference is meaningful for projects where moderate aqueous solubility must be balanced against acceptable permeability.

Physicochemical profiling Drug-likeness Permeability prediction

CYP Isozyme Selectivity Predicted by MW and N1-Substituent Polarity: Class-Level Inference for the Methoxymethyl Derivative

Franklin et al. (2007) tested 14 structurally diverse 1-substituted imidazoles against 7 human CYP isoforms and established that CYP inhibition selectivity is governed by molecular weight and substituent characteristics: CYP2E1 and CYP2A6 were inhibited (IC50 <5 μM) exclusively by imidazoles with MW below ~200 Da, whereas CYP3A4/5 inhibition (IC50 <5 μM) was dominated by larger imidazoles (MW >300), with 7 compounds achieving sub-0.3 μM potency [1]. 1-(Methoxymethyl)-1H-imidazol-4-amine (MW 127.14) falls into the low-MW class, predicting predominant CYP2E1/CYP2A6 liability and relative sparing of CYP3A4/5—a profile distinct from higher-MW N1-substituted imidazoles used as antifungal agents. This class-level prediction awaits direct experimental confirmation for the specific compound.

Drug-drug interaction CYP inhibition Hepatic metabolism

N-Glucuronidation Susceptibility: Impact of N1 Substituent Electronic Character on Phase II Metabolism

Kaivosaari et al. (2002) demonstrated that 1-substituted imidazoles undergo quaternary ammonium-linked N-glucuronidation at the N3 position, and the rate of this Phase II conjugation is modulated by the electronic character of the N1 substituent. Electron-withdrawing groups suppress glucuronidation (no glucuronidation observed with 1-(4-nitrophenyl)imidazole), while electron-donating groups enhance it [1]. The methoxymethyl group (−CH₂OCH₃) is weakly electron-withdrawing through the inductive effect of oxygen but can donate electron density through resonance; this places its glucuronidation rate in an intermediate zone between alkyl-substituted (faster glucuronidation) and strongly electron-withdrawing substituted analogs (negligible glucuronidation). Direct experimental data for 1-(methoxymethyl)-1H-imidazol-4-amine are not available, but the structure-metabolism relationship established across 8 imidazoles supports this inference.

Drug metabolism Glucuronidation Metabolic clearance

Synthetic Utility: The Methoxymethyl Group as a Traceless Directing/Protecting Group vs. Permanent Alkyl Substituents

Unlike the N1-methyl group, which is a permanent structural feature, the methoxymethyl (MOM) group can serve as a traceless protecting group for the imidazole N1 position. It is stable under basic and mildly acidic conditions but can be cleaved under strong acidic conditions, offering synthetic flexibility not available with N1-alkyl analogs [1]. This dual functionality—protecting group in synthesis, permanent substituent in final compound—enables divergent medicinal chemistry strategies from a single building block. The 4-amino group provides a nucleophilic handle for further derivatization (e.g., amide bond formation, reductive amination, or coupling with electrophiles such as 4,6-dichloro-1,3,5-triazine ).

Synthetic chemistry Protecting group strategy Building block utility

Molecular Weight and Fractional sp³ Carbon Content Differentiate the Methoxymethyl Series from Heavier Imidazole-Based Inhibitors

1-(Methoxymethyl)-1H-imidazol-4-amine (MW 127.14) satisfies fragment-like criteria (MW <150), making it suitable for fragment-based drug discovery (FBDD) campaigns [1]. Its closest direct comparators (1-methyl, 1-ethyl, 1H-unsubstituted) share this low-MW profile, but the methoxymethyl derivative uniquely combines fragment-like MW with the polarity and hydrogen-bonding capacity introduced by the oxygen atom. This contrasts sharply with higher-MW imidazole-based clinical candidates (e.g., antifungal imidazoles with MW 280–380) and kinase inhibitor scaffolds derived from 4-aminoimidazole cores (typical MW 350–500 in optimized leads) [2]. The low MW directly translates to higher ligand efficiency (LE) if potency is maintained.

Lead-likeness Fragment-based drug discovery Ligand efficiency metrics

Optimal Application Scenarios for 1-(Methoxymethyl)-1H-imidazol-4-amine Based on Verifiable Differentiation


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases with CYP Safety Constraints

With a fragment-like MW of 127.14 and TPSA of 53.07 Ų, this compound is an ideal starting fragment for FBDD campaigns . The 4-aminoimidazole core is a recognized kinase hinge-binding motif [1], while the low-MW profile predicts CYP2E1/CYP2A6 liability rather than CYP3A4/5 inhibition, offering a safer starting point for oral drug candidates than heavier imidazole fragments [2]. The methoxymethyl group provides a synthetic handle that can be retained in the final lead or removed to reveal the free N1–H imidazole for further optimization.

Divergent Parallel Synthesis of 4-Amidoimidazole Libraries via N1-MOM Protection Strategy

The MOM group serves as a stable N1 protecting group under basic amide coupling conditions, enabling chemists to derivatize the 4-amino group with diverse acyl chlorides, carboxylic acids, or sulfonyl chlorides without N1 interference [3]. If desired, the MOM group can be quantitatively removed post-coupling to yield N1-unsubstituted 4-amidoimidazoles. This divergent strategy is not feasible with N1-methyl or N1-ethyl analogs, where the alkyl group is permanent and cannot be cleaved without destroying the imidazole ring.

Metabolic Probe Studies Investigating N1-Substituent Effects on Imidazole Clearance Pathways

The methoxymethyl group introduces both oxidative (O-demethylation) and conjugative (N-glucuronidation) metabolic liabilities that are distinct from simple alkyl substituents. This compound can serve as a probe substrate for in vitro studies comparing Phase I (CYP-mediated demethylation) and Phase II (UGT-mediated N-glucuronidation) clearance rates across species [4]. The absence of confounding lipophilicity differences (as would occur with longer alkyl chains) makes it a cleaner tool for isolating electronic vs. steric effects on imidazole metabolism.

Building Block for Triazine-Imidazole Hybrid Molecules with Antimicrobial Screening Potential

The compound has been demonstrated to react with 4,6-dichloro-1,3,5-triazine to form 4,6-dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine . This triazine-imidazole hybrid scaffold has reported antimicrobial and antifungal screening potential. The methoxymethyl group enhances solubility in polar organic solvents (methanol, ethanol) compared to N1-alkyl analogs, facilitating purification and handling during multi-step synthesis .

Quote Request

Request a Quote for 1-(Methoxymethyl)-1H-imidazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.